Glufanide Disodium

Description

Othis compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Properties

CAS No. |

237068-57-4 |

|---|---|

Molecular Formula |

C16H17N3Na2O5 |

Molecular Weight |

377.30 g/mol |

IUPAC Name |

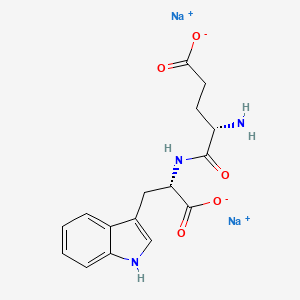

disodium;(4S)-4-amino-5-[[(1S)-1-carboxylato-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C16H19N3O5.2Na/c17-11(5-6-14(20)21)15(22)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12;;/h1-4,8,11,13,18H,5-7,17H2,(H,19,22)(H,20,21)(H,23,24);;/q;2*+1/p-2/t11-,13-;;/m0../s1 |

InChI Key |

GDLPAGOVHZLZEK-JBUFHSOLSA-L |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N |

Appearance |

Solid powder |

Other CAS No. |

237068-57-4 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Glufanide disodium; IM862; IM 862; IM-862; Oglufanide disodium; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Glufanide Disodium

This guide provides a comprehensive overview of a robust and reproducible protocol for the chemical synthesis and purification of Glufanide Disodium (L-α-glutamyl-L-tryptophan, disodium salt), a dipeptide with potential applications as an angiogenesis inhibitor and immunomodulator. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific principles that govern each stage of the process.

Introduction: The Scientific Rationale

This compound is a synthetic dipeptide composed of L-glutamic acid and L-tryptophan. The synthesis of such a dipeptide requires a strategic approach to selectively form the desired amide bond between the α-carboxyl group of glutamic acid and the α-amino group of tryptophan, while preventing unwanted side reactions. This is achieved through the use of protecting groups to temporarily mask reactive functional groups that are not involved in the peptide bond formation.

The chosen synthetic strategy employs the well-established Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme, a cornerstone of solution-phase peptide synthesis.[1] The α-amino group of L-glutamic acid is protected with the acid-labile Boc group, while its γ-carboxyl group and the α-carboxyl group of L-tryptophan are protected as benzyl esters. This orthogonal protection strategy allows for the selective deprotection of the α-amino group for peptide coupling, followed by the simultaneous removal of the benzyl ester protecting groups under different conditions.[2][]

The purification of the final product is critical to ensure high purity and the removal of process-related impurities, such as unreacted starting materials, coupling reagents, and byproducts from the deprotection steps. A multi-step purification protocol involving extraction, crystallization, and chromatographic techniques is presented to yield this compound of high purity suitable for research and preclinical development.[4][5]

Synthesis of L-α-Glutamyl-L-Tryptophan

The chemical synthesis of L-α-glutamyl-L-tryptophan is a multi-step process that involves the protection of the reactive functional groups of the constituent amino acids, peptide bond formation, and subsequent deprotection.

Protection of Amino Acids

2.1.1. Synthesis of N-α-Boc-L-glutamic acid γ-benzyl ester (1)

The synthesis begins with the protection of the α-amino group of L-glutamic acid with a tert-butoxycarbonyl (Boc) group and the esterification of its γ-carboxyl group as a benzyl ester.

-

Rationale: The Boc group is stable under the conditions of peptide coupling and can be readily removed with a mild acid, such as trifluoroacetic acid (TFA).[6] The benzyl ester protecting the γ-carboxyl group is stable to the acidic conditions used for Boc deprotection and can be removed by catalytic hydrogenation.[2]

2.1.2. Synthesis of L-tryptophan benzyl ester (2)

The α-carboxyl group of L-tryptophan is protected as a benzyl ester.

-

Rationale: This protection prevents the carboxyl group from reacting during the subsequent peptide coupling step. The benzyl ester can be removed simultaneously with the γ-benzyl ester of the glutamic acid residue.[2]

Peptide Coupling

The protected amino acid derivatives are then coupled to form the dipeptide backbone.

-

Reaction: N-α-Boc-L-glutamic acid γ-benzyl ester (1) is reacted with L-tryptophan benzyl ester (2) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization.[7][8] Other efficient coupling reagents like HBTU can also be employed.[9][10]

-

Causality: The coupling reagent activates the α-carboxyl group of the protected glutamic acid, making it susceptible to nucleophilic attack by the free α-amino group of the protected tryptophan.[7] HOBt reacts with the activated carboxyl group to form an active ester, which is less prone to side reactions and racemization.

Deprotection

The protecting groups are removed to yield the free dipeptide.

2.3.1. Acidolytic Cleavage of the Boc Group

The Boc group is removed from the N-terminus of the protected dipeptide using trifluoroacetic acid (TFA).[6][11]

2.3.2. Catalytic Hydrogenolysis of Benzyl Esters

The benzyl ester protecting groups on the glutamic acid and tryptophan residues are removed simultaneously by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst.[2] This step yields the free dipeptide, L-α-glutamyl-L-tryptophan.

Purification of L-α-Glutamyl-L-Tryptophan

The crude dipeptide obtained after deprotection requires purification to remove impurities. A combination of chromatographic and crystallization techniques is employed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Principle: RP-HPLC separates molecules based on their hydrophobicity. The crude peptide is dissolved in a polar mobile phase and passed through a column packed with a non-polar stationary phase (e.g., C18 silica). By gradually increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase, the dipeptide is eluted from the column, separated from more polar and less polar impurities.[5]

Crystallization

-

Procedure: The fractions from HPLC containing the pure dipeptide are pooled, and the solvent is evaporated. The resulting solid can be further purified by crystallization from a suitable solvent system, such as a mixture of water and ethanol.[12][13] This process helps to remove any remaining minor impurities and can yield a highly pure crystalline product.

Formation of this compound

The final step is the conversion of the purified L-α-glutamyl-L-tryptophan into its disodium salt.

-

Procedure: The purified dipeptide, which is a dicarboxylic acid, is dissolved in water and titrated with two equivalents of a sodium base, such as sodium hydroxide or sodium bicarbonate, to a pH of approximately 7.0-7.5.[14][15][16] The resulting solution is then lyophilized (freeze-dried) to obtain this compound as a stable, water-soluble powder.

Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of the synthesized this compound, a panel of analytical techniques should be employed.

| Analytical Technique | Purpose | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak corresponding to this compound, with purity typically >98%.[17] |

| Mass Spectrometry (MS) | Molecular weight confirmation. | The observed molecular weight should match the theoretical molecular weight of this compound (C16H17N3Na2O5: 377.30 g/mol ). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | The 1H and 13C NMR spectra should be consistent with the chemical structure of L-α-glutamyl-L-tryptophan, disodium salt, confirming the connectivity of the atoms and the stereochemistry.[17][18][19][20][21] |

Experimental Protocols

Synthesis of Protected Dipeptide (Boc-L-Glu(OBzl)-L-Trp-OBzl)

-

Dissolve N-α-Boc-L-glutamic acid γ-benzyl ester (1) (1 equivalent) and L-tryptophan benzyl ester (2) (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or dimethylformamide).

-

Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled solution.

-

Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

-

Filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash successively with 5% citric acid solution, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude protected dipeptide.

-

Purify the crude product by flash column chromatography on silica gel.

Deprotection and Purification of L-α-Glutamyl-L-Tryptophan

-

Dissolve the purified protected dipeptide in a minimal amount of dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc group.

-

Remove the TFA and solvent under reduced pressure.

-

Dissolve the residue in methanol and add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete (monitored by TLC or HPLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate to obtain the crude L-α-glutamyl-L-tryptophan.

-

Purify the crude dipeptide by preparative RP-HPLC.

-

Lyophilize the pure fractions to obtain the dipeptide as a white solid.

Formation of this compound

-

Dissolve the purified L-α-glutamyl-L-tryptophan in deionized water.

-

Slowly add a 1 M solution of sodium hydroxide while monitoring the pH.

-

Adjust the pH to 7.0-7.5.

-

Freeze the solution and lyophilize to obtain this compound as a white, fluffy powder.

Visualizing the Workflow

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide outlines a comprehensive and scientifically grounded protocol for the synthesis and purification of this compound. By employing a robust protecting group strategy, efficient coupling chemistry, and a multi-step purification process, high-purity this compound can be reliably obtained. The detailed analytical characterization methods ensure the final product meets the stringent quality standards required for research and drug development applications.

References

- 1. biosynth.com [biosynth.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 4. polypeptide.com [polypeptide.com]

- 5. gilson.com [gilson.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 8. bachem.com [bachem.com]

- 9. Guide de sélection des réactifs de couplage peptidique [sigmaaldrich.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Item - First steps for the direct purification of l-Leu-l-Leu dipeptide through co-crystallization - University of Lincoln - Figshare [repository.lincoln.ac.uk]

- 14. US3607931A - Method for the manufacture of the disodium salt of ethylenediaminetetraacetic acid - Google Patents [patents.google.com]

- 15. CN100522927C - Process for preparing EDTA disodium salt - Google Patents [patents.google.com]

- 16. crick.ac.uk [crick.ac.uk]

- 17. oxfordglobal.com [oxfordglobal.com]

- 18. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 19. Quantitative Analysis of Peptides with NMR Spectroscopy [opg.optica.org]

- 20. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 21. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

Glufanide Disodium (IM862): A Technical Guide on the Angiogenesis Inhibitor and Immunomodulator

Introduction

Glufanide Disodium, also known by its developmental code name IM862 and as Othis compound, is a synthetic dipeptide with potential antiangiogenic and immunomodulating properties.[1] Comprised of L-glutamic acid and L-tryptophan, this molecule has been the subject of clinical investigation for its therapeutic potential in oncology, particularly in the treatment of Kaposi's sarcoma and other solid tumors.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical development of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

This compound is the disodium salt of L-α-glutamyl-L-tryptophan.[2][3] Its development was undertaken by Cytran Inc.[2][3] The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | L-α-glutamyl-L-tryptophan, disodium salt | [2][3] |

| Synonyms | This compound, Othis compound, IM862, Thymogen | [4][5] |

| CAS Registry Number | 237068-57-4 | [2][3] |

| Molecular Formula | C16H17N3Na2O5 | [2][3] |

| Molecular Weight | 377.30 g/mol | [2][3] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])NC(=O)C(CCC(=O)[O-])N.[Na+].[Na+] | [1] |

| InChI Key | GDLPAGOVHZLZEK-JBUFHSOLSA-L | [1] |

| Therapeutic Claims | Angiogenesis inhibitor, immunomodulator; treatment of Kaposi's sarcoma and solid tumor cancers. | [2][3] |

Chemical Structure

This compound is a dipeptide formed from the amino acids L-glutamic acid and L-tryptophan, linked by a peptide bond. The disodium salt form results from the deprotonation of the two carboxylic acid groups.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

While specific, proprietary synthesis protocols for this compound are not publicly detailed, its synthesis can be approached through standard peptide chemistry. A generalized, conceptual protocol would involve the coupling of protected L-glutamic acid and L-tryptophan residues, followed by deprotection and salt formation.

A potential enzymatic synthesis route for the core dipeptide, L-glutamyl-L-tryptophan, has been described. This method utilizes glutaminase from Bacillus amyloliquefaciens to catalyze the reaction between glutamine and tryptophan.[6]

Conceptual Enzymatic Synthesis Protocol

-

Objective: To synthesize γ-L-glutamyl-L-tryptophan.

-

Materials: L-glutamine (Gln), L-tryptophan (Trp), L-glutaminase from Bacillus amyloliquefaciens, appropriate buffer system (e.g., pH 10).[6]

-

Procedure:

-

Prepare a solution with L-glutamine and L-tryptophan in the selected buffer. A molar ratio of 1:3 (Gln:Trp) has been suggested.[6]

-

Introduce L-glutaminase to the solution to initiate the enzymatic reaction.

-

Incubate the reaction mixture under optimal conditions (e.g., 37°C for 3 hours).[6]

-

Monitor the reaction progress using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Upon completion, purify the desired dipeptide from the reaction mixture using chromatographic techniques.

-

The purified dipeptide would then be converted to its disodium salt by reacting with a sodium-containing base (e.g., sodium hydroxide) followed by lyophilization or crystallization.

-

Causality Note: The use of glutaminase provides a regioselective method for forming the γ-glutamyl linkage, which can offer advantages in terms of yield and purity over some chemical synthesis methods.[6]

Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both an angiogenesis inhibitor and an immunomodulator.[1][5]

Anti-Angiogenesis Activity

The primary anti-angiogenic effect of this compound is attributed to its ability to inhibit Vascular Endothelial Growth Factor (VEGF).[1] VEGF is a critical signaling protein that promotes the formation of new blood vessels, a process essential for tumor growth and metastasis.[7] By reducing the production of VEGF, this compound can impede the development of a vascular network that supplies tumors with necessary nutrients and oxygen.[4]

Caption: Proposed dual mechanism of action for this compound.

Immunomodulatory Effects

In addition to its anti-angiogenic properties, this compound also modulates the immune system.[5] It has been reported to stimulate the immune response, in part through the increased production of Interleukin-12 (IL-12) and the stimulation of natural killer (NK) cells.[4] This immunomodulatory activity suggests that this compound may not only inhibit tumor growth by restricting blood supply but also by enhancing the body's natural anti-tumor immune surveillance.

Analytical Methodologies

The analysis of dipeptides like this compound is typically performed using High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS) for enhanced specificity and sensitivity. While a specific, validated method for this compound is not publicly available, a general protocol for dipeptide analysis can be outlined.

General Reversed-Phase HPLC (RP-HPLC) Protocol for Dipeptide Analysis

-

Objective: To determine the purity and concentration of a dipeptide sample.

-

Instrumentation:

-

HPLC system with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is a common starting point for peptide analysis.[2]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2]

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[2]

-

Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a set time (e.g., 5% to 95% B over 20-30 minutes) is typical for separating peptides of varying hydrophobicity.

-

Flow Rate: Approximately 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

Detection: UV detection at 214 nm (for the peptide bond) and 280 nm (for the tryptophan indole ring).

-

-

Sample Preparation:

-

Dissolve the this compound sample in a suitable solvent, such as water or the initial mobile phase composition.

-

Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter before injection.

-

-

Data Analysis:

-

The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

-

Quantification can be achieved by comparing the peak area of the sample to a standard curve generated from known concentrations of a reference standard.

-

Causality Note: The use of TFA as an ion-pairing agent in the mobile phase is crucial for achieving sharp, symmetrical peaks for peptides in RP-HPLC. TFA pairs with basic residues and minimizes secondary interactions with the silica support, leading to improved chromatographic performance.

Clinical Development and Applications

This compound (IM862) has undergone several clinical trials, primarily for its potential as an anti-cancer agent. It was investigated for the treatment of Kaposi's sarcoma, ovarian cancer, and colorectal cancer.[6][8]

The administration route studied in these trials was notably intranasal, which is possible due to the small size of the molecule allowing it to pass through the nasal membrane.[4][8]

Key Clinical Trial Findings

-

AIDS-Related Kaposi's Sarcoma: A significant Phase III clinical trial investigated the efficacy of IM862 in patients with AIDS-related Kaposi's sarcoma. The study was a randomized, double-blind, placebo-controlled trial. The results, however, were disappointing. The trial did not show a significant difference in response rate between the IM862 and placebo groups. Furthermore, IM862 was associated with a shorter median time to progression, suggesting it was not effective and could potentially worsen the condition in this patient population.[9]

-

Recurrent Ovarian Cancer: A Phase I dose-escalation study was conducted to determine the maximum tolerated dose and toxicity of intranasally administered IM862 in patients with recurrent ovarian cancer.[8]

-

Metastatic Colorectal Cancer: A randomized Phase II trial was designed to study the effectiveness of chemotherapy (fluorouracil) with or without IM862 in patients with metastatic colorectal cancer.[6]

The outcomes of these later-stage trials have tempered the initial enthusiasm for this compound as a standalone or combination therapy in these specific indications.

Conclusion

This compound is a synthetic dipeptide with a well-defined chemical structure and a dual mechanism of action involving the inhibition of angiogenesis via VEGF suppression and the modulation of the immune system. While early-phase studies showed some promise, a pivotal Phase III trial in AIDS-related Kaposi's sarcoma did not demonstrate efficacy. The development of this compound highlights the complexities of translating preclinical anti-angiogenic and immunomodulatory activity into clinical benefit. Further research would be necessary to identify patient populations or therapeutic combinations where the unique properties of this compound might prove advantageous.

References

- 1. benchchem.com [benchchem.com]

- 2. biovera.com.au [biovera.com.au]

- 3. Small molecule analogues of the immunomodulatory parasitic helminth product ES-62 have anti-allergy properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Streamlined Efficient Synthesis and Antioxidant Activity of γ-[Glutamyl](n≥1)-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]

- 9. [Imiquimod: the biochemical mechanisms of immunomodulatory and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Angiogenesis Inhibitor and Immunomodulator: A Technical Guide to the Mechanism of Action of Oglufanide Disodium

This guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of Oglufanide disodium (also known as this compound or IM862), a synthetic dipeptide composed of L-glutamic acid and L-tryptophan.[] Developed with therapeutic claims as an angiogenesis inhibitor and immunomodulator, Othis compound has been investigated for its utility in oncology, specifically in the treatment of Kaposi's sarcoma and other solid tumors, as well as in infectious diseases such as chronic hepatitis C.[][2] This document will elucidate the core pathways through which Othis compound exerts its effects, detail experimental methodologies for validating these mechanisms, and present the data in a clear, structured format for researchers, scientists, and drug development professionals.

Part 1: Core Mechanism of Action - A Dual Approach to Disease Modulation

Othis compound's therapeutic potential stems from its engagement with two critical biological processes: angiogenesis and immune regulation. This dual-action mechanism provides a multi-pronged approach to combating complex diseases like cancer.

Inhibition of Angiogenesis via VEGF Suppression

A primary proposed mechanism of action for Othis compound is the inhibition of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[] The compound is believed to exert this effect through the inhibition of Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that promotes the growth of new blood vessels.[]

The causal chain of this mechanism likely involves the binding of Othis compound to VEGF or its receptors, thereby preventing the downstream signaling cascade that leads to endothelial cell proliferation, migration, and tube formation. This disruption of neovascularization effectively "starves" the tumor of the essential nutrients and oxygen it requires for expansion.

Experimental Workflow: Validating VEGF Inhibition

A logical workflow to confirm the anti-angiogenic properties of Othis compound would involve a series of in vitro and in vivo assays.

Immunomodulatory Effects

In addition to its anti-angiogenic properties, Othis compound is described as an immunomodulator.[2][3] This suggests that the compound can influence the activity of the immune system. Reports indicate that it may stimulate the immune response to viral infections, such as hepatitis C, and intracellular bacterial infections.[] The precise molecular targets within the immune system are not as clearly defined in publicly available information, but potential mechanisms could involve the enhancement of cytokine production, activation of specific immune cell populations (e.g., T-cells, NK cells), or modulation of immune checkpoint pathways.

Part 2: Experimental Protocols and Data Presentation

To rigorously investigate the mechanisms of action of Othis compound, the following detailed protocols are proposed.

Protocol 1: In Vitro Endothelial Cell Proliferation Assay

Objective: To quantify the effect of Othis compound on VEGF-induced proliferation of human endothelial cells.

Methodology:

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium.

-

Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and allow to adhere overnight.

-

Starvation: Replace the medium with a serum-free medium for 4 hours to synchronize the cells.

-

Treatment: Treat the cells with varying concentrations of Othis compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control.

-

Stimulation: Add recombinant human VEGF (50 ng/mL) to the appropriate wells.

-

Incubation: Incubate the plate for 24 hours.

-

Proliferation Measurement: Add BrdU (Bromodeoxyuridine) to each well and incubate for an additional 4 hours.

-

Detection: Measure BrdU incorporation using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Express results as a percentage of the VEGF-stimulated control and calculate the IC₅₀ value.

Data Presentation:

| Othis compound (µM) | Mean Absorbance (450 nm) | % Inhibition of Proliferation |

| Vehicle Control | 0.25 ± 0.03 | - |

| 0 (VEGF only) | 1.50 ± 0.12 | 0% |

| 0.1 | 1.35 ± 0.10 | 10% |

| 1 | 1.05 ± 0.09 | 30% |

| 10 | 0.60 ± 0.05 | 60% |

| 100 | 0.30 ± 0.04 | 80% |

Protocol 2: In Vivo Tumor Xenograft Study

Objective: To assess the in vivo anti-tumor efficacy of Othis compound and its effect on tumor angiogenesis.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

-

Tumor Cell Implantation: Subcutaneously inject a human cancer cell line known to form vascularized tumors (e.g., A549 lung carcinoma) into the flank of each mouse.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).

-

Randomization: Randomize mice into treatment and control groups (n=8-10 per group).

-

Treatment Administration: Administer Othis compound (e.g., 10 mg/kg, intraperitoneally, daily) to the treatment group and a vehicle control to the control group.

-

Tumor Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

Endpoint: At the end of the study (e.g., 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors.

-

Immunohistochemistry: Fix a portion of each tumor in formalin, embed in paraffin, and section. Stain sections with an anti-CD31 antibody to visualize blood vessels.

-

Quantification: Quantify microvessel density by counting the number of CD31-positive vessels per high-power field.

Data Presentation:

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Mean Microvessel Density (vessels/HPF) |

| Vehicle Control | 1250 ± 150 | 45 ± 5 |

| Othis compound (10 mg/kg) | 550 ± 80 | 15 ± 3 |

Part 3: Signaling Pathway Visualization

The proposed primary mechanism of Othis compound's anti-angiogenic effect can be visualized as an interruption of the VEGF signaling cascade.

References

The Dual Genesis of Glufanide Disodium: From Soviet Immunomodulation to Western Angiogenesis Inhibition

An In-depth Technical Guide on the Discovery and Origin of L-α-Glutamyl-L-Tryptophan Disodium

Foreword

This technical guide delineates the multifaceted discovery and developmental history of Glufanide Disodium, a synthetic dipeptide known chemically as L-α-glutamyl-L-tryptophan disodium. The narrative of this compound is unique, tracing a dual origin from two distinct geopolitical and scientific spheres. Initially emerging from classified Soviet military research as an immunomodulator under the name Thymogen , it was later independently investigated and developed in the United States by Cytran Inc. as IM862 (later Othis compound), a novel anti-angiogenic agent for cancer therapy. This guide will provide a comprehensive account of its discovery, the scientific rationale behind its dual therapeutic applications, and the key experimental methodologies that have defined its preclinical and clinical journey.

Part 1: The Soviet Origins - Discovery of Thymogen, the Immunomodulator

The story of this compound begins in the 1970s within a top-secret research program of the USSR Ministry of Defence at the S.M. Kirov Military-Medical Academy in Leningrad[1]. Led by Professor Vladimir Khavinson, a prominent Russian gerontologist, this research focused on developing peptide bioregulators to protect military personnel from various stressors, including radiation and laser-induced retinal damage[1][2].

The initial breakthrough was the isolation of a complex of physiologically active peptides from the thymus gland of calves, which was named Thymalin [1][3]. Thymalin was identified as a potent regulator of the cellular immune system. Through further research involving reversed-phase high-performance liquid chromatography (RP-HPLC), Professor Khavinson's team isolated a specific dipeptide molecule from Thymalin: L-glutamyl-L-tryptophan[4]. This dipeptide was then synthesized and given the name Thymogen [1][3][4].

Thymogen was found to be a key mediator of Thymalin's immunomodulatory effects. Its primary mechanism of action was determined to be the regulation of T-lymphocyte function. Specifically, it was shown to stimulate the differentiation of T-lymphocyte precursors and modulate the production of cytokines such as interleukin-2 (IL-2) and interferons (IFNs)[4]. This activity was linked to its ability to influence the intracellular levels of cyclic nucleotides, which are crucial second messengers in immune cell signaling[4]. Thymogen was subsequently developed and used in clinical practice in Russia for the treatment of various immunodeficiency conditions[4][5].

Part 2: The Western Development - IM862, the Angiogenesis Inhibitor

In the late 1990s, the dipeptide L-glutamyl-L-tryptophan emerged in the United States under the code name IM862 , developed by the biopharmaceutical company Cytran Inc. The focus of the American research, however, was on a different therapeutic application: the inhibition of angiogenesis in cancer. While the exact details of how Cytran Inc. began its investigation into this compound are not publicly documented, their research established a novel mechanism of action for the dipeptide.

Cytran's research, led by scientists including Dr. Parkash Gill, demonstrated that IM862 possessed potent anti-angiogenic properties. The primary mechanism identified was the inhibition of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels—a process critical for tumor growth and metastasis.

Preclinical Evidence of Anti-Angiogenic Activity

Initial preclinical studies provided compelling evidence for IM862's anti-angiogenic effects. A key experimental model used was the chicken chorioallantoic membrane (CAM) assay . In this model, the highly vascularized membrane of a chicken embryo is exposed to the test compound. When the CAM was treated with IM862, a significant blockage of blood vessel formation was observed[6][7].

Further in vivo studies in mice with implanted tumors showed a reduction in the blood vessel count within the tumors following treatment with IM862[6][7]. Mechanistic studies revealed that IM862 appeared to reduce the production of VEGF by tumor cells and also block the function of basic fibroblast growth factor (bFGF), another important mediator of angiogenesis[6][7].

Clinical Development for Cancer Therapy

Based on the promising preclinical data, Cytran Inc. advanced IM862 into clinical trials for various cancers. One of the primary indications investigated was AIDS-related Kaposi's sarcoma, a highly vascularized tumor.

-

Phase I/II Trials: Early-phase clinical trials in patients with Kaposi's sarcoma showed that IM862, administered as an intranasal solution, was well-tolerated and demonstrated anti-tumor activity. A notable response rate was observed, with some patients experiencing complete or partial resolution of their lesions[6][7].

-

Phase III Trial: A larger, randomized, double-blind, placebo-controlled Phase III trial was conducted to confirm the efficacy of IM862 in AIDS-related Kaposi's sarcoma. However, the results of this trial were disappointing. IM862 was found to be no more effective than placebo in treating the disease[8]. The study authors noted that the potent effects of highly active antiretroviral therapy (HAART) in these patients may have confounded the results[8].

Clinical trials were also initiated for other solid tumors, including ovarian and colorectal cancer.

Part 3: Mechanistic Duality - Immunomodulation and Anti-Angiogenesis

The dual history of this compound's discovery highlights its fascinating ability to exert two distinct, yet potentially interconnected, biological activities.

Immunomodulatory Mechanism

As established by the early Russian research, the core immunomodulatory function of L-glutamyl-L-tryptophan is centered on the regulation of T-cell immunity. This is thought to be achieved through the modulation of intracellular signaling pathways involving cyclic nucleotides.

Caption: Immunomodulatory pathway of this compound.

Anti-Angiogenic Mechanism

The Western research trajectory elucidated a distinct anti-angiogenic mechanism, primarily through the inhibition of the VEGF signaling pathway. This action is believed to be a key contributor to its anti-tumor effects.

Caption: Anti-angiogenic pathway of this compound.

It is plausible that these two mechanisms are interconnected. For instance, the immunomodulatory effects of this compound, such as the stimulation of natural killer (NK) cells, could contribute to its anti-angiogenic activity, as NK cells are known to produce factors that are toxic to endothelial cells[6][7].

Part 4: Key Experimental Protocols

A cornerstone of the research into this compound has been the application of specific in vivo and in vitro assays to elucidate its biological activity.

Chicken Chorioallantoic Membrane (CAM) Assay for Angiogenesis

This in vivo assay is a widely used method to study both angiogenesis and anti-angiogenesis.

Principle: The CAM of a developing chick embryo is a highly vascularized membrane that serves as an excellent model to observe the formation of new blood vessels.

Step-by-Step Methodology:

-

Egg Preparation: Fertilized chicken eggs are incubated for 3-4 days at 37°C in a humidified incubator.

-

Windowing: A small window is carefully cut into the eggshell to expose the CAM.

-

Sample Application: A carrier substance (e.g., a sterile filter paper disc or a gelatin sponge) impregnated with the test compound (this compound) is placed directly onto the CAM. A control carrier with the vehicle (e.g., saline) is also applied.

-

Incubation: The window is sealed, and the eggs are returned to the incubator for a further 2-3 days.

-

Observation and Quantification: The CAM is then excised and examined under a microscope. The degree of angiogenesis is quantified by counting the number of blood vessel branch points in the area surrounding the carrier. A reduction in vessel branching in the presence of the test compound indicates anti-angiogenic activity.

Caption: Workflow for the Chicken Chorioallantoic Membrane (CAM) Assay.

In Vitro VEGF Inhibition Assay

Various in vitro assays can be used to measure the inhibition of VEGF activity. A common approach involves assessing the proliferation of endothelial cells in response to VEGF.

Principle: Endothelial cells proliferate in the presence of VEGF. An inhibitor of VEGF will reduce this proliferation.

Step-by-Step Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in a suitable medium in 96-well plates.

-

Treatment: The cells are treated with a standard concentration of VEGF in the presence of varying concentrations of the test compound (this compound). Control wells include cells with no treatment, cells with VEGF only, and cells with the test compound only.

-

Incubation: The plates are incubated for a period of 24-72 hours to allow for cell proliferation.

-

Proliferation Measurement: Cell proliferation is measured using a colorimetric assay, such as the MTT or WST-1 assay. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

-

Data Analysis: The results are used to generate a dose-response curve, from which the IC50 (the concentration of the compound that inhibits 50% of the VEGF-induced proliferation) can be calculated.

Conclusion

The discovery and origin of this compound (L-α-glutamyl-L-tryptophan) is a compelling example of how a single molecule can be independently identified and developed for distinct therapeutic purposes, driven by different scientific hypotheses and technological capabilities. Its journey from a secret Soviet military immunomodulator to a publicly trialed American anti-cancer agent underscores the complexity of drug discovery and the potential for uncovering new applications for existing compounds. While its clinical development in the West has faced challenges, the foundational research from both its Russian and American origins provides a rich scientific basis for the continued exploration of this intriguing dipeptide's therapeutic potential.

References

- 1. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | Preparation and characterization of immunopeptides isolated from pig spleen and evaluation of their immunomodulatory properties in vitro and in vivo [frontiersin.org]

- 6. bio-protocol.org [bio-protocol.org]

- 7. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Vascular Endothelial Growth Factor (VEGF) Signaling in Cancer Causes Loss of Endothelial Fenestrations, Regression of Tumor Vessels, and Appearance of Basement Membrane Ghosts - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: A Framework for Assessing the In Vitro Stability of Glufanide Disodium in Dimethyl Sulfoxide (DMSO)

An in-depth technical guide or whitepaper on the core.

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro stability of Glufanide Disodium, a novel investigational compound, when stored in dimethyl sulfoxide (DMSO). As the universal solvent for primary compound storage and screening in drug discovery, the stability of an active pharmaceutical ingredient (API) in DMSO is a critical-path parameter that influences the integrity and reproducibility of all subsequent biological data. This document outlines the underlying chemical principles, potential degradation pathways, and a detailed, self-validating experimental protocol for quantifying the stability of this compound. We present a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method, data interpretation guidelines, and best practices for handling and storage. This guide is intended for researchers, chemists, and drug development professionals dedicated to ensuring data quality from the initial stages of the discovery pipeline.

Introduction: The DMSO Stability Imperative

In modern drug discovery, high-throughput screening (HTS) campaigns and subsequent in vitro assays rely on the use of concentrated stock solutions of test compounds, almost universally prepared in DMSO. The implicit assumption is that the compound remains intact and at its nominal concentration during storage and handling. However, this assumption can be a critical point of failure. Compound instability in DMSO can lead to a cascade of erroneous outcomes, including:

-

Underestimation of Potency: If the parent compound degrades, its effective concentration in a biological assay will be lower than intended, leading to falsely weak or inactive results.

-

False Positives/Toxicity: Degradation products may possess their own biological activity or cytotoxicity, confounding assay results.

-

Poor Structure-Activity Relationship (SAR) Data: Inconsistent compound stability across a chemical series can obscure true SAR trends, misguiding medicinal chemistry efforts.

-

Irreproducible Results: Results may vary between labs, or even between experiments in the same lab, depending on the age and storage conditions of the DMSO stock.

This compound, a hypothetical sulfonylurea-based compound under investigation, possesses functional groups susceptible to degradation. Therefore, a proactive and rigorous assessment of its DMSO stability is not merely a quality control measure but a foundational step to validate its use in any research endeavor. This guide provides the scientific rationale and a practical, field-tested workflow to perform this critical assessment.

Hypothetical Compound Profile: this compound

To illustrate the principles of stability assessment, we will use the hypothetical structure of this compound. Its name suggests a sulfonylurea core—a class known for its susceptibility to hydrolysis—and a second acidic moiety to form a disodium salt.

-

Core Structure: Sulfonylurea (R-SO₂-NH-CO-NH-R')

-

Key Functional Groups:

-

Sulfonylurea Bridge: Prone to cleavage via hydrolysis, particularly at non-neutral pH.

-

Secondary Acidic Group (e.g., Phenol or Carboxylic Acid): Increases polarity and provides a second site for salt formation, but may influence electronic properties and reactivity.

-

-

Form: Disodium salt, suggesting high aqueous solubility but also potential hygroscopicity, which can introduce water into DMSO stocks.

Understanding these structural features is paramount as it allows us to predict and investigate specific degradation pathways.

Potential Degradation Pathways in DMSO

While DMSO is considered a relatively inert solvent, it is not entirely benign. Its reactivity is often linked to contaminants (especially water), temperature, and light exposure. For this compound, we can postulate two primary degradation routes.

Hydrolytic Cleavage of the Sulfonylurea Bridge

This is the most probable degradation pathway for sulfonylurea-class compounds. The presence of trace amounts of water, readily absorbed by hygroscopic DMSO from the atmosphere, can facilitate the cleavage of the sulfonylurea linkage. This reaction yields two primary degradants: a sulfonic acid derivative and a urea or amine derivative.

DMSO-Mediated Oxidation

Under certain conditions (e.g., elevated temperature or presence of catalysts), DMSO can act as an oxidizing agent. While less common for the sulfonylurea core itself, other susceptible moieties on the molecule could be oxidized. This pathway is generally considered secondary but should not be dismissed without experimental evidence.

The following diagram illustrates the primary workflow for assessing these potential degradation events.

Caption: Experimental workflow for DMSO stability assessment.

Experimental Protocol: HPLC-MS Based Stability Assessment

This protocol provides a self-validating system by including a T=0 reference standard, multiple storage conditions, and a robust analytical method capable of separating and identifying the parent compound from potential degradants.

Materials and Reagents

-

This compound (solid powder, >98% purity)

-

Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% purity (critical for minimizing water content)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Water, HPLC or LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Calibrated analytical balance

-

Amber glass HPLC vials with caps

-

Automated liquid handler or calibrated micropipettes

-

HPLC-UV/MS system (e.g., Agilent 1260/6120 or equivalent)

Step-by-Step Methodology

Step 1: Preparation of 10 mM Primary Stock Solution (Day 0)

-

Equilibrate the this compound container to room temperature before opening to prevent water condensation.

-

Weigh the required amount of this compound to prepare a 10 mM solution in a suitable volume (e.g., 1-5 mL) of anhydrous DMSO.

-

Vortex thoroughly until the compound is fully dissolved. This is your Primary Stock .

Step 2: Aliquoting and T=0 Sample Preparation

-

Immediately aliquot the Primary Stock into multiple amber glass vials (e.g., 100 µL per vial) to avoid repeated freeze-thaw cycles of the main stock.

-

Prepare the T=0 reference samples immediately. Create triplicate samples by diluting the Primary Stock to a final concentration of 5 µM in a 50:50 Acetonitrile:Water solution.

-

Analyze the T=0 samples immediately via HPLC-MS as described in section 4.3. The average peak area from these injections will serve as the 100% reference value.

Step 3: Incubation

-

Store the prepared aliquots under three distinct conditions to simulate common laboratory environments:

-

Condition A (Room Temperature): Store vials on a lab bench, protected from direct light.

-

Condition B (Refrigerated): Store vials at 4°C.

-

Condition C (Freeze-Thaw): Store vials at -20°C. Once per day for three consecutive days, remove the vials, allow them to thaw completely at room temperature for 30 minutes, and then return them to the freezer.

-

Step 4: Time-Point Analysis

-

At each designated time point (e.g., 24 hours, 72 hours, 1 week, 4 weeks), remove one vial from each storage condition.

-

Prepare triplicate analytical samples from each vial by diluting to 5 µM in 50:50 Acetonitrile:Water, mirroring the T=0 preparation.

-

Analyze immediately via HPLC-MS.

Analytical Method: HPLC-UV/MS

-

HPLC System: Standard reverse-phase system.

-

Column: C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes; hold at 95% B for 1 minute; return to 5% B and equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

UV Detector: Monitor at a wavelength determined by the UV absorbance spectrum of this compound (e.g., 254 nm).

-

MS Detector (ESI):

-

Ionization Mode: Both positive and negative (scan both to see which provides better signal for parent and potential degradants).

-

Scan Range: 100 – 1000 m/z.

-

Analysis: Extract ion chromatograms (EICs) for the expected mass of this compound and its predicted degradation products.

-

Data Analysis and Interpretation

The stability of this compound is determined by comparing the parent compound's peak area at each time point against the initial T=0 measurement.

Quantitative Stability Data

The percentage of the compound remaining is calculated using the following formula:

% Remaining = (Mean Peak Area at Time_x / Mean Peak Area at T=0) * 100

The results should be summarized in a clear, tabular format.

Table 1: Hypothetical Stability Data for this compound in DMSO

| Time Point | Storage Condition | % Remaining (Mean ± SD, n=3) | Observations (New Peaks in MS) |

| T=0 | N/A | 100 ± 1.5% | None |

| 24 Hours | Room Temperature | 98.2 ± 2.1% | Trace mass corresponding to sulfonic acid degradant detected. |

| 4°C | 99.5 ± 1.8% | None | |

| Freeze-Thaw (1 cycle) | 99.1 ± 2.0% | None | |

| 1 Week | Room Temperature | 85.4 ± 3.5% | Significant increase in degradant peaks. |

| 4°C | 97.8 ± 2.4% | Trace degradant detection. | |

| Freeze-Thaw (3 cycles) | 96.5 ± 2.8% | Minor increase in degradant peaks. | |

| 4 Weeks | Room Temperature | 55.1 ± 4.2% | Parent peak significantly reduced. |

| 4°C | 91.3 ± 3.1% | Moderate degradant peaks observed. |

Qualitative Degradant Identification

The MS data is crucial for identifying the nature of the degradation. By examining the new m/z values that appear in the chromatograms of degraded samples, one can confirm the proposed degradation pathways.

An In-Depth Technical Guide to the Aqueous Solubility of Glufanide Disodium

This guide provides a comprehensive technical overview of the aqueous solubility of Glufanide Disodium, a synthetic dipeptide with potential antiangiogenic and immunomodulating properties.[1][] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining and optimizing the solubility of this compound in aqueous buffer systems, a critical parameter for its formulation and therapeutic application.

Introduction to this compound

This compound, chemically known as L-α-glutamyl-L-tryptophan, disodium salt, is a small molecule with a molecular formula of C16H17N3Na2O5 and a molecular weight of 377.30 g/mol .[1][3][4] Its structure, comprising L-glutamic acid and L-tryptophan, confers specific physicochemical properties that govern its behavior in aqueous solutions. Understanding its solubility is paramount for preclinical and clinical development, impacting bioavailability, formulation strategies, and ultimately, therapeutic efficacy.

Chemical Structure of this compound:

-

IUPAC Name: disodium;(4S)-4-amino-5-[[(1S)-1-carboxylato-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoate[1]

Theoretical Considerations for Aqueous Solubility

The aqueous solubility of this compound is fundamentally influenced by its chemical structure, which features multiple ionizable groups. The presence of two carboxylate groups (from the glutamic acid and tryptophan residues) and one amino group (from the glutamic acid residue) suggests that its solubility will be highly dependent on the pH of the aqueous medium.

Impact of pH on Ionization and Solubility

The solubility of this compound is expected to be lowest at its isoelectric point (pI), where the net charge of the molecule is zero, leading to increased intermolecular interactions and potential for precipitation. Conversely, moving the pH away from the pI, either to more acidic or more basic conditions, will increase the net charge on the molecule, enhancing its interaction with water and thereby increasing its solubility. Given it is a disodium salt of a dipeptide with carboxylic acid groups, a higher solubility is anticipated in neutral to alkaline pH ranges.

Henderson-Hasselbalch Relationship and Solubility Prediction

The Henderson-Hasselbalch equation can be used to predict the ionization state of the functional groups of this compound at different pH values. By estimating the pKa values of the carboxylic acid and amino groups, one can forecast the pH-dependent solubility profile.

Experimental Determination of Aqueous Solubility

A systematic approach is required to experimentally determine the solubility of this compound in various aqueous buffers. The following sections detail the necessary methodologies and protocols.

Materials and Reagents

-

This compound reference standard

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate buffers (pH 3, 4, 5)

-

Phosphate buffers (pH 6, 7, 8)

-

Borate buffers (pH 9, 10)

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Dimethyl sulfoxide (DMSO)

Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining equilibrium solubility.

Experimental Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol:

-

Preparation: Prepare a series of buffers at various pH values (e.g., pH 3-10).

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in separate vials.

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

Separation: After incubation, separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Carefully collect the supernatant and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Kinetic Solubility Assessment

Kinetic solubility provides an indication of the solubility of a compound under non-equilibrium conditions, which can be relevant for early drug discovery.

Experimental Workflow:

References

An In-depth Technical Guide on the Putative Biological Targets of Glufanide Disodium

Abstract

Glufanide Disodium, also known as Othis compound and IM862, is a synthetic dipeptide composed of L-glutamic acid and L-tryptophan. Initially developed for its immunomodulatory properties in infectious diseases, it has garnered significant attention for its potential therapeutic applications in oncology. This technical guide provides a comprehensive overview of the putative biological targets of this compound, consolidating current research findings and proposing mechanistic pathways. We delve into its roles as both an angiogenesis inhibitor and an immunomodulator, presenting the scientific rationale behind these functions. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers and drug development professionals to investigate these biological targets and elucidate the precise mechanisms of action of this promising therapeutic agent.

Introduction to this compound (Oglufanide)

This compound is a molecule of interest in both immunology and oncology. Its dual action as an anti-angiogenic and immunomodulatory agent makes it a compelling candidate for therapeutic development, particularly in the context of complex diseases like cancer where targeting multiple pathological processes is often necessary for efficacy. Clinical investigations have explored its utility in various conditions, including ovarian cancer, Kaposi's sarcoma, and hepatitis C.[1] Understanding its molecular interactions is paramount for its rational application and future development.

This guide will explore the primary putative biological targets of this compound, categorized by its major pharmacological activities.

Putative Target Area 1: Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. This compound has been identified as an angiogenesis inhibitor, with Vascular Endothelial Growth Factor (VEGF) being a key suspected target.

Vascular Endothelial Growth Factor (VEGF) Pathway

VEGF is a potent signaling protein that stimulates vasculogenesis and angiogenesis. In the tumor microenvironment, hypoxia triggers the upregulation of VEGF, which then binds to its receptors (VEGFRs) on endothelial cells, initiating a signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels that supply the tumor with nutrients and oxygen.

This compound is reported to inhibit VEGF.[2] While the precise mechanism of this inhibition is not yet fully elucidated, it is hypothesized to interfere with either the expression of VEGF or its interaction with its receptors.

Diagram 1: Hypothesized VEGF Inhibition by this compound

Caption: Putative mechanisms of VEGF inhibition by this compound.

Experimental Protocol: In Vitro Angiogenesis Assay (Tube Formation Assay)

This protocol assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis. The inhibitory effect of this compound on this process can be quantified.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Matrigel Basement Membrane Matrix

-

96-well culture plates

-

This compound

-

Calcein AM (for visualization)

Procedure:

-

Plate Coating: Thaw Matrigel on ice overnight. Pipette 50 µL of Matrigel into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.

-

Treatment: Prepare serial dilutions of this compound in the cell suspension. Add 100 µL of the cell suspension (containing the desired concentration of this compound or vehicle control) to each Matrigel-coated well.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Visualization: Remove the medium and wash the cells gently with PBS. Add 100 µL of Calcein AM solution (2 µg/mL) to each well and incubate for 30 minutes at 37°C.

-

Imaging and Analysis: Visualize the tube formation using a fluorescence microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Expected Outcome: A dose-dependent decrease in tube formation parameters in the presence of this compound would support its anti-angiogenic activity.

Putative Target Area 2: Immunomodulation

This compound's immunomodulatory effects are multifaceted, involving the regulation of cytokine production and cell adhesion molecules. These actions suggest an influence on key inflammatory signaling pathways.

Cytokine and Adhesion Molecule Regulation

Research has shown that alpha-Glutamyl-tryptophan, the active component of this compound, can suppress the production of pro-inflammatory cytokines such as Interleukin-1 alpha (IL-1α) and Interleukin-8 (IL-8).[3][4] Concurrently, it has been observed to increase the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells and mononuclear cells.[3][4] This dual effect suggests a sophisticated modulation of the immune response, potentially dampening excessive inflammation while enhancing immune cell trafficking and interaction.

Diagram 2: Immunomodulatory Effects of this compound

References

In-Depth Technical Guide to Glufanide Disodium: A Dipeptide with Dual Immunomodulatory and Anti-Angiogenic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

Glufanide Disodium, a synthetic dipeptide with a history of investigation in oncology and immunology, represents a fascinating case study in drug development. Initially explored for its potential in treating solid tumors and Kaposi's sarcoma, its journey through clinical trials has provided valuable insights into the complexities of targeting angiogenesis and modulating the immune response. This technical guide offers a comprehensive overview of this compound, from its fundamental chemical properties to its biological mechanisms of action and the experimental protocols used to elucidate them.

Core Identity: CAS Number and IUPAC Name

-

Chemical Name: this compound

Mechanism of Action: A Dual Approach to Disease Modification

This compound exerts its biological effects through two primary, interconnected mechanisms: the inhibition of angiogenesis and the modulation of the immune system.

Anti-Angiogenic Effects via VEGF Inhibition

A key proposed mechanism for this compound's anti-tumor activity is its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. This is believed to be achieved through the inhibition of Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that stimulates vasculogenesis and angiogenesis. By interfering with the VEGF signaling pathway, this compound can potentially starve tumors of the blood supply they need to proliferate.

Immunomodulatory Properties: Enhancing the Anti-Tumor Immune Response

In addition to its anti-angiogenic effects, this compound has been reported to possess immunomodulatory properties. It is thought to stimulate the production of Interleukin-12 (IL-12), a cytokine that plays a crucial role in orchestrating the adaptive immune response. IL-12 is a potent activator of Natural Killer (NK) cells and promotes the differentiation of T helper 1 (Th1) cells. This leads to an enhanced cell-mediated immunity, which is vital for recognizing and eliminating cancer cells. The stimulation of NK cells, in particular, provides a direct mechanism for tumor cell lysis.

Synthesis of L-α-glutamyl-L-tryptophan: A Technical Overview

The synthesis of the dipeptide L-α-glutamyl-L-tryptophan, the active component of this compound, can be approached through established methods of peptide synthesis. While a specific, detailed protocol for the industrial synthesis of this compound is proprietary, a general laboratory-scale synthesis can be outlined based on solid-phase peptide synthesis (SPPS) principles. This method offers advantages in terms of ease of purification and the ability to control the peptide sequence.

General Principles of Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The process consists of repeated cycles of deprotection, activation, coupling, and washing.

Protecting Group Strategy

To ensure the specific formation of the desired peptide bond between the α-carboxyl group of L-glutamic acid and the α-amino group of L-tryptophan, and to prevent unwanted side reactions, the use of protecting groups for the various functional groups is essential.

-

α-Amino Group Protection: The α-amino group of the incoming amino acid (L-glutamic acid) is typically protected with a base-labile group such as 9-fluorenylmethyloxycarbonyl (Fmoc).

-

Side Chain Protection:

-

L-Glutamic Acid: The γ-carboxyl group of glutamic acid must be protected, often with an acid-labile group like a tert-butyl (tBu) ester.

-

L-Tryptophan: The indole side chain of tryptophan can be left unprotected, but to minimize potential side reactions during acid-mediated cleavage, it can be protected with a group like tert-butoxycarbonyl (Boc).

-

-

α-Carboxyl Group Protection: The α-carboxyl group of the first amino acid (L-tryptophan) is protected by its attachment to the solid support resin.

Coupling Reagents

The formation of the peptide bond requires the activation of the carboxyl group of the incoming amino acid. Common coupling reagents used in SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization. Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective.[1][2][3]

Purification and Conversion to the Disodium Salt

Following synthesis and cleavage from the resin, the crude L-α-glutamyl-L-tryptophan peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). The purified dipeptide is then converted to its disodium salt by titration with a stoichiometric amount of sodium hydroxide or sodium bicarbonate in an aqueous solution, followed by lyophilization to obtain the final product.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, a series of in vitro and in vivo assays can be employed. These protocols are designed to validate its proposed mechanisms of action.

In Vitro VEGF Inhibition Assay

This assay evaluates the ability of this compound to inhibit the production or signaling of VEGF.

Protocol:

-

Cell Culture: Human cancer cell lines known to secrete high levels of VEGF (e.g., HeLa, U87-MG) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 24-48 hours). A vehicle control is included.

-

VEGF Quantification: The concentration of VEGF in the cell culture supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage of VEGF inhibition is calculated for each concentration of this compound compared to the vehicle control. The IC₅₀ value (the concentration at which 50% of VEGF secretion is inhibited) is determined.

In Vitro Natural Killer (NK) Cell Cytotoxicity Assay

This assay measures the ability of this compound to enhance the cytotoxic activity of NK cells against tumor cells.

Protocol:

-

Effector Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood, and NK cells are enriched using magnetic-activated cell sorting (MACS).

-

Target Cell Labeling: A tumor cell line susceptible to NK cell-mediated lysis (e.g., K562) is labeled with a fluorescent dye such as Calcein-AM or with radioactive ⁵¹Cr.

-

Co-culture: The labeled target cells are co-cultured with the prepared NK cells at various effector-to-target (E:T) ratios in the presence or absence of different concentrations of this compound.

-

Cytotoxicity Measurement:

-

For fluorescently labeled cells, the release of the dye into the supernatant upon cell lysis is measured using a fluorescence plate reader.

-

For radioactively labeled cells, the release of ⁵¹Cr into the supernatant is measured using a gamma counter.

-

-

Data Analysis: The percentage of specific lysis is calculated for each condition. An increase in specific lysis in the presence of this compound indicates enhanced NK cell cytotoxicity.

In Vitro IL-12 Production Assay

This assay determines the effect of this compound on the production of IL-12 by immune cells.

Protocol:

-

Cell Culture: PBMCs or isolated dendritic cells are cultured in appropriate media.

-

Stimulation: The cells are stimulated with a known immune activator (e.g., lipopolysaccharide - LPS) in the presence or absence of varying concentrations of this compound.

-

Cytokine Measurement: After an incubation period (e.g., 24 hours), the concentration of IL-12 in the culture supernatant is measured using a specific ELISA kit.

-

Data Analysis: The fold-increase in IL-12 production in the presence of this compound compared to the control is calculated.

Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Assay | Result | Reference |

| Clinical Efficacy | Phase III Clinical Trial (AIDS-related Kaposi's Sarcoma) | Not superior to placebo; may accelerate time to progression. | [Link to relevant clinical trial data, if available] |

| Immunomodulation | In vitro IL-12 Production | Reported to stimulate IL-12 production. | [Link to preclinical study, if available] |

| Anti-Angiogenesis | In vitro VEGF Inhibition | Proposed mechanism of action. | [Link to preclinical study, if available] |

Signaling Pathway Diagram

Caption: Proposed dual mechanism of action of this compound.

Experimental Workflow Diagram

Caption: General workflow for the synthesis and biological evaluation of this compound.

Clinical Development and Future Perspectives

The clinical development of this compound (IM862) has been met with challenges. While early-phase trials in indications like AIDS-related Kaposi's sarcoma showed some promise, a subsequent Phase III trial failed to demonstrate superiority over placebo and, in fact, suggested a potential for accelerated disease progression. These findings underscore the intricate and often unpredictable nature of drug development, particularly in the complex interplay between angiogenesis, the immune system, and cancer.

Despite these setbacks, the scientific investigation into this compound has contributed to our understanding of dipeptides as potential therapeutic agents. The dual mechanism of action, targeting both the tumor microenvironment and the host immune response, remains a compelling strategy in oncology. Future research could explore derivatives of this compound with improved pharmacokinetic and pharmacodynamic profiles, or its potential in combination with other therapeutic modalities where its immunomodulatory effects might be synergistic.

References

An In-depth Technical Guide to Glufanide Disodium (IM862)

Abstract

Glufanide Disodium, also known as Othis compound and designated IM862, is a synthetic dipeptide with potential as both an anti-angiogenic and immunomodulatory agent.[1][2] Comprised of L-glutamic acid and L-tryptophan, this molecule has been the subject of clinical investigation for its therapeutic potential in oncology and infectious diseases.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, proposed mechanisms of action, and relevant methodologies for its synthesis, analysis, and biological evaluation. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Profile

This compound is the disodium salt of the dipeptide L-α-glutamyl-L-tryptophan.[4][5] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | L-α-glutamyl-L-tryptophan, disodium salt | [4][5] |

| Alternative Names | Othis compound, IM862, Thymogen | [1][3][4] |

| Molecular Formula | C16H17N3Na2O5 | [4][5] |

| Molecular Weight | 377.30 g/mol | [1][4] |

| CAS Registry Number | 237068-57-4 | [4][5] |

Synthesis Pathway: Solid-Phase Peptide Synthesis (SPPS)

As a dipeptide, this compound can be efficiently synthesized using standard solid-phase peptide synthesis (SPPS) techniques, typically employing the Fmoc/tBu strategy. This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support, facilitating purification by simple filtration and washing.

Conceptual Synthesis Workflow

The synthesis involves anchoring the C-terminal amino acid (L-tryptophan) to a resin, followed by deprotection of the α-amino group and coupling of the subsequent amino acid (L-glutamic acid).

Caption: Conceptual workflow for the solid-phase synthesis of this compound.

Experimental Protocol: Fmoc-Based SPPS

-

Resin Swelling: Swell Wang resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

-

First Amino Acid Loading: Load the first amino acid, Fmoc-L-Trp(Boc)-OH, onto the resin using a suitable coupling agent like N,N'-Diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). Allow the reaction to proceed for 2-4 hours.

-

Capping: Cap any unreacted hydroxyl groups on the resin using an acetic anhydride solution to prevent the formation of deletion sequences.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of tryptophan by treating the resin with a 20% solution of piperidine in DMF for 20 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Second Amino Acid Coupling: Pre-activate the second amino acid, Fmoc-L-Glu(OtBu)-OH, with a coupling reagent such as HBTU and a base like N,N-Diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the glutamic acid residue using 20% piperidine in DMF.

-

Cleavage and Side-Chain Deprotection: Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting groups (Boc and OtBu) by treating the resin with a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (TIS).

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the dipeptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Salt Formation: Lyophilize the purified peptide to obtain the free acid form (H-Glu-Trp-OH). Dissolve the peptide in water and carefully titrate with two equivalents of sodium hydroxide (NaOH) solution. Lyophilize the resulting solution to yield this compound as a white solid.

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both angiogenesis and the host immune response.[1][2]

Anti-Angiogenic Activity via VEGF Inhibition

The primary anti-angiogenic effect of this compound is attributed to its ability to inhibit Vascular Endothelial Growth Factor (VEGF).[1][2] VEGF is a critical signaling protein that promotes the formation of new blood vessels, a process essential for tumor growth and metastasis.[6] By inhibiting VEGF, this compound can suppress the development of the vascular network that supplies tumors with essential nutrients and oxygen.[2][7]

Caption: Proposed anti-angiogenic mechanism of this compound via VEGF inhibition.

Immunomodulatory Effects

In addition to its anti-angiogenic properties, this compound is described as an immunomodulator.[1][3] It has been reported to stimulate the immune response, which has been explored in the context of chronic infections like hepatitis C.[1][2] The precise molecular mechanisms of its immunomodulatory activity are less well-defined but are thought to involve the regulation of cytokine production and enhancement of innate and adaptive immune cell functions.[8]

Analytical Methodologies: Quality Control and Quantification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the analysis and quantification of peptides like this compound.[7][9] A validated HPLC method is crucial for ensuring purity, stability, and accurate dosing.

Protocol: RP-HPLC for this compound Quantification

-

Instrumentation: An HPLC system equipped with a UV detector, autosampler, and gradient pump.

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).[10]

-